(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15-4-12-21(26-25-15)23-17-7-9-18(10-8-17)24-22(27)13-6-16-5-11-19(28-2)20(14-16)29-3/h4-14H,1-3H3,(H,23,26)(H,24,27)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZTVAWZROVUKR-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}prop-2-enamide , also referred to by its CAS number 1401611-69-5, is a member of the cinnamamide class of compounds. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.5 g/mol. The structure features a prop-2-enamide moiety linked to a dimethoxyphenyl group and a pyridazine-derived amino group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1401611-69-5 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing the dimethoxyphenyl group have shown promising results against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
Pyridazine derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated that compounds with similar structures possess inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .
Anticonvulsant Activity
Cinnamamide derivatives have been investigated for their anticonvulsant properties. In animal models, these compounds have shown efficacy in reducing seizure frequency and severity. The specific compound under discussion has not been directly tested for anticonvulsant activity; however, related compounds have demonstrated significant effects in various seizure models .
Structure-Activity Relationship (SAR)
The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}prop-2-enamide can be attributed to several structural features:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Pyridazine Moiety : This component is critical for the interaction with specific receptors involved in various biological pathways.
- Amide Linkage : The amide bond contributes to the stability of the compound and its ability to interact with enzymes or receptors.
Case Studies
- Anticancer Efficacy : A study involving similar cinnamamide derivatives reported significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 5 to 20 µM depending on the specific derivative used .
- Antimicrobial Testing : In vitro studies on related pyridazine compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Preliminary studies suggest that (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}prop-2-enamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Effects
- There is emerging evidence that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Research Findings : In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis.
Biological Activities
- Antioxidant Activity
- The compound has been evaluated for its antioxidant capacity, which is crucial for mitigating oxidative stress in cells. Studies indicate that it can scavenge free radicals effectively.
- Antimicrobial Effects
- Investigations into the antimicrobial properties have shown that (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}prop-2-enamide exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Predicted logP based on methoxy vs. chloro substituent trends .
Key Observations:
Chlorinated vs. Methoxylated Phenyl Groups :
- Dichlorophenyl analogs (e.g., 3,4-dichloro) exhibit superior antibacterial activity (submicromolar MICs against S. aureus and MRSA) compared to methoxylated derivatives . This is attributed to higher lipophilicity (logP ~4.8) and stronger electron-withdrawing effects, enhancing membrane penetration.
- The target compound’s 3,4-dimethoxyphenyl group may reduce antibacterial potency compared to dichloro analogs but could improve selectivity due to lower cytotoxicity, as seen in dichloro derivatives with trifluoromethylphenyl groups .
Pyridazine vs. Quinazoline/Pyridine Substituents: The pyridazinylamino group in the target compound differs from quinazoline () or pyridine-based substituents (). Pyridazine’s nitrogen positions may facilitate unique interactions with bacterial targets (e.g., dihydrofolate reductase), though this requires experimental validation.
Cytotoxicity Trends :
- Dichlorocinnamanilides with trifluoromethylphenyl groups (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide) show low cytotoxicity (IC50 >100 μM), suggesting that bulky electron-withdrawing groups mitigate toxic effects . The target compound’s methoxy groups may similarly reduce cytotoxicity compared to halogenated analogs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Methoxy groups (logP ~3.5) are less lipophilic than chloro (logP ~4.8) but more than hydroxyl groups (logP ~2.5). This balance may optimize blood-brain barrier penetration or oral bioavailability .
Structural Insights from Patents and Drug Candidates
- Rociletinibum (): A pyrimidine-based acrylamide kinase inhibitor.
- Polymorphic Forms (): Polymorphism in acrylamide derivatives can alter stability and bioavailability. The target compound’s crystalline form should be characterized to ensure reproducibility.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
Substitution reactions under alkaline conditions to introduce the pyridazinylamino group (e.g., using 6-methylpyridazin-3-amine as a nucleophile) .
Condensation reactions with a condensing agent (e.g., EDCI or DCC) to form the enamide backbone .
Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for coupling aromatic and heterocyclic components .
- Optimization Strategies :
- Control reaction temperature (e.g., 60–80°C for condensation) .
- Use catalysts like acetic acid to accelerate intermediate formation .
- Monitor progress via TLC and adjust stoichiometry to minimize byproducts .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Confirm stereochemistry (e.g., trans configuration of the enamide via H NMR coupling constants ) .
HPLC : Assess purity (>95% by reverse-phase chromatography with a C18 column) .
Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (if crystallizable) .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during synthesis, particularly in maintaining the E-configuration of the enamide?
- Methodological Answer :
- Steric and Electronic Control : Use bulky bases (e.g., DBU) to favor trans addition during amide bond formation .
- Microwave-Assisted Synthesis : Reduces reaction time, minimizing isomerization risks .
- In Situ Monitoring : Employ FT-IR to track carbonyl stretching frequencies (~1650–1680 cm) for early detection of undesired isomers .
Q. How can computational methods predict biological interactions, such as binding to kinase targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to prioritize analogs for synthesis .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with inhibitory activity using descriptors like logP and polar surface area .
Q. What are the implications of the compound’s stability under physiological conditions for in vitro assays?
- Methodological Answer :
- Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for amide bond cleavage .
- Photostability : Expose to UV light (λ = 254 nm) to assess decomposition kinetics .
- Experimental Design Adjustments :
- Use antioxidants (e.g., BHT) in cell culture media to prevent oxidative degradation .
- Shorten assay durations if half-life <24 hours .
Contradiction Analysis
- Discrepancy in Condensation Yields : reports 72% yield for substitution, while cites 85% for condensation. This variation may arise from differences in solvent (DMF vs. CHCl) or catalyst (DMAP vs. none) . Researchers should optimize based on substrate solubility and steric hindrance.
Key Research Findings
- Bioactivity Potential : Analogous enamide derivatives exhibit kinase inhibition (IC <1 µM) and anti-inflammatory activity (COX-2 inhibition) .
- Synthetic Scalability : Microwave-assisted methods reduce reaction times by 50% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
